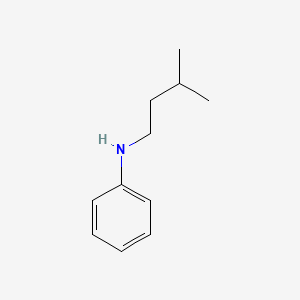

Aniline, N-isopentyl-

Description

Historical Context and Evolution of Substituted Aniline (B41778) Research

The study of aniline and its derivatives has been a cornerstone of organic chemistry for over a century, initially driven by the burgeoning dye industry. wikipedia.orgresearchgate.net The ability to modify the aniline structure through substitution led to a vast array of colorful compounds. wikipedia.org Early research focused on electrophilic substitution reactions on the aromatic ring, which are highly favorable due to the electron-donating nature of the amino group, directing substituents to the ortho and para positions. wikipedia.orgchemistrysteps.com

The development of methods for N-alkylation represented a significant evolution, expanding the diversity of aniline derivatives. wikipedia.orgpsu.edu Traditional methods for preparing N-alkyl-substituted anilines often involved the use of alkyl halides or dimethyl sulfate (B86663) with mineral acids as catalysts. psu.edu However, a major challenge in this area has been controlling the reaction to prevent over-alkylation, which results in mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. psu.edu This difficulty is particularly pronounced when using highly reactive alkylating agents. psu.edu Over the years, research has shifted towards developing more selective and efficient catalytic systems to achieve mono-alkylation. psu.eduresearchgate.net

Academic Significance of N-Alkyl Aniline Derivatives in Organic Synthesis

N-alkyl aniline derivatives, including N-isopentylaniline, are highly significant in organic synthesis, serving as crucial intermediates and building blocks for a wide range of more complex molecules. psu.edursc.org Their importance stems from their utility in the manufacturing of dyes, pharmaceuticals, agrochemicals, and functional materials. psu.eduacs.org

In contemporary organic synthesis, the development of novel methods for constructing C-N bonds remains a key area of focus. acs.org N-alkylanilines are central to this research. Modern synthetic strategies have moved beyond classical methods, exploring transition metal-catalyzed reactions that offer greater efficiency and selectivity. rsc.org For instance, iron-promoted C-H amination of arenes has emerged as a method to synthesize N-alkyl anilines under mild conditions, showcasing broad functional group tolerance. acs.orgorganic-chemistry.org Another advanced approach is the reductive cross-coupling of nitroarenes with various alkylating agents, which avoids the need to pre-form the aniline, making the process more step-economical. rsc.org The synthesis of N-isopentylaniline itself has been demonstrated through a sustainable N-alkylation of aniline with isopentyl alcohol using a palladium(II) complex as a catalyst in a hydrogen auto-transfer reaction. rsc.orgresearchgate.net This highlights the ongoing effort to create greener and more efficient synthetic routes.

Overview of Research Directions for N-isopentyl-Aniline

Current research involving N-isopentylaniline and related N-alkyl anilines is primarily focused on the development of more sustainable, selective, and efficient synthetic methodologies. A significant research direction is the exploration of novel catalytic systems to control N-alkylation reactions. For example, studies have investigated the use of ionic liquids as reaction media to minimize over-alkylation and improve selectivity for N-monoalkyl-substituted anilines. psu.edu

Another key area is the use of different catalytic metals and ligands to facilitate these transformations. Research has demonstrated the use of palladium, nickel, and iron catalysts for N-alkylation and related C-N bond-forming reactions. rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net The development of a palladium(II) complex for the N-alkylation of amines with alcohols, including the synthesis of N-isopentylaniline, points to a focus on reactions that utilize readily available starting materials and produce water as the only byproduct, following the principles of green chemistry. rsc.orgresearchgate.net

Furthermore, research extends to the functionalization of the N-alkyl aniline scaffold itself. For instance, N-isopentylaniline can be a precursor for other compounds, such as in the synthesis of Propionanilide, N-isopentyl- via acylation. vulcanchem.com Investigations into the regioselective nitration of N-alkyl anilines also represent a potential avenue for creating new, functionally diverse molecules from precursors like N-isopentylaniline. researchgate.net

Chemical and Physical Properties of Aniline, N-isopentyl-

The following table summarizes key properties of N-isopentylaniline based on available data.

| Property | Value | Unit | Source |

| Molecular Formula | C11H17N | chemeo.comnist.gov | |

| Molecular Weight | 163.26 | g/mol | chemeo.comnist.gov |

| CAS Registry Number | 2051-84-5 | chemeo.comnist.gov | |

| Normal Boiling Point | 529.15 ± 0.50 | K | chemeo.com |

| Normal Melting Point | 277.81 | K | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 3.145 | chemeo.com | |

| Water Solubility (log10WS) | -2.91 | mol/l | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 48.40 | kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 19.86 | kJ/mol | chemeo.com |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-methylbutyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKYNBCJKDAHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278695 | |

| Record name | Aniline, N-isopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-84-5 | |

| Record name | Benzenamine, N-(3-methylbutyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N-isopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of N Isopentyl Aniline and Its Analogues

Mechanistic Investigations in N-Alkylation and Amination Reactions

N-alkylation of anilines with alcohols is an atom-economical process that avoids the use of toxic alkylating agents like alkyl halides, producing water as the only byproduct. tsijournals.comacs.org This transformation is often facilitated by transition metal catalysts through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov

A variety of transition metal complexes based on iridium, ruthenium, nickel, and manganese have been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.govnih.govresearchgate.net The efficiency and selectivity of these reactions are highly dependent on the catalyst system employed. For instance, nitrile-substituted N-heterocyclic carbene (NHC) complexes of Iridium(III) have demonstrated high conversions under mild conditions. nih.gov Similarly, defined PNP manganese pincer complexes have been used for the selective monoalkylation of anilines with a broad range of alcohols. nih.gov

Metal-ligand cooperativity (MLC) plays a significant role in many of these catalytic systems. In this concept, both the metal center and the ligand are actively involved in the catalytic cycle. organic-chemistry.org For example, a ruthenium complex with a redox-active azo-aromatic pincer ligand catalyzes N-alkylation via a borrowing hydrogen pathway where the hydrogen from the alcohol is temporarily stored on the ligand backbone before being transferred to the imine intermediate. organic-chemistry.org This cooperative action facilitates the key steps of alcohol dehydrogenation and imine reduction. organic-chemistry.orgresearchgate.net Cobalt-pincer catalysts have also been reported to operate through a similar metal-ligand cooperative mechanism for the N-alkylation of amines. researchgate.netscite.ai

The choice of catalyst can be critical for selectivity. Zeolite catalysts, for example, can control whether N-alkylation or C-alkylation occurs based on pore size and reaction temperature. google.com Acidic zeolites with pore sizes of 6 to 8 angstroms have shown high selectivity for the formation of N-alkylanilines at temperatures between 250°C and 350°C. google.com

The "hydrogen auto-transfer" or "borrowing hydrogen" mechanism is a widely accepted pathway for the N-alkylation of amines with alcohols. tsijournals.comnih.gov This process involves a sequence of three main steps:

Oxidation/Dehydrogenation : The catalyst first abstracts hydrogen from the alcohol substrate to form the corresponding aldehyde or ketone, along with a metal-hydride intermediate. nih.gov

Reduction/Hydrogenation : The imine is then reduced by the metal-hydride species, transferring the "borrowed" hydrogen to the imine to form the final N-alkylated amine product and regenerating the active catalyst. organic-chemistry.org

Mechanistic studies using techniques like NMR have helped to elucidate these pathways. For instance, in a reaction catalyzed by an iridium complex, the resting state of the catalyst was identified as an iridium-hydride species coordinated to the amine substrate. acs.org The rate-determining step in that system was found to be the decoordination of the product amine and coordination of the imine intermediate to the metal center. acs.org Similarly, computational studies on a nickel single-atom catalyst have shown that the reaction proceeds via initial hydrogen transfer from the alcohol to the catalytic center, followed by benzaldehyde (B42025) formation, condensation with aniline (B41778), and subsequent hydrogen atom transfer to the imine. acs.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Dehydrogenation | The alcohol is oxidized to an aldehyde or ketone by the metal catalyst. The hydrogen is "borrowed" by the catalyst, often forming a metal hydride. | Aldehyde/Ketone, Metal-Hydride Species |

| 2. Condensation | The aldehyde/ketone condenses with the amine to form an imine (Schiff base) and water. | Imine |

| 3. Hydrogenation | The metal-hydride complex transfers the borrowed hydrogen to the imine, reducing it to the final secondary amine product and regenerating the catalyst. | N-Alkylated Amine |

Oxidative Processes

Secondary N-alkylanilines, including N-isopentyl-aniline, are susceptible to oxidation, which can lead to a variety of products depending on the reaction conditions and the oxidant used. These transformations can involve the formation of new nitrogen-nitrogen or carbon-nitrogen bonds.

A notable oxidative transformation of secondary N-alkylanilines is their catalytic selective coupling to form azoxyarenes. acs.orgnih.govacs.org This reaction presents a challenge as it requires the selective cleavage of the alkyl C-N bond followed by the formation of an aryl N-N bond. acs.org A method has been developed using a tungsten catalyst under mild conditions to achieve this transformation. nih.govacs.org

The proposed mechanism suggests that the reaction begins with the cleavage of the (alkyl)C–(aryl)N bond, which releases a primary aniline (or N-hydroxylaniline) and an aldehyde or ketone. acs.org This is followed by the formation of the (aryl)N–(aryl)N bond to construct the azoxyarene scaffold. acs.org This approach provides a complementary route to azoxyarenes, which are typically synthesized from the direct oxidative coupling of primary anilines. acs.org

In addition to forming azoxyarenes, other oxidative coupling reactions of N-alkylanilines can yield products like tetraaryhydrazines. acs.org A transition-metal-free method using a KI/KIO4 system has also been shown to effectively promote the dehydrogenative N-N homo-coupling of a diverse range of N-alkylanilines. researchgate.net

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-ethylaniline | 1,2-diethyl-1,2-diphenylhydrazine | 82 | KI, KIO4, 40 °C, 4 h |

| N-propylaniline | 1,2-diphenyl-1,2-dipropylhydrazine | 85 | KI, KIO4, 40 °C, 4 h |

| N-butylaniline | 1,2-dibutyl-1,2-diphenylhydrazine | 80 | KI, KIO4, 40 °C, 4 h |

Autoxidation refers to the spontaneous oxidation of compounds by atmospheric oxygen at ambient temperatures. wikipedia.org This process typically proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps, often leading to the formation of hydroperoxides. wikipedia.org Unsaturated compounds are particularly susceptible to autoxidation. wikipedia.org

The autoxidation of N-alkylated compounds can be influenced by the solvent. For instance, the autoxidation of N-butylisoindoline, a related N-alkyl amine derivative, proceeds readily in hydrogen-donating solvents like ketones and cyclohexane, but is very slow or non-existent in solvents like benzene (B151609) or acetonitrile (B52724). plu.mx Studies on the autoxidation of N-alkylamides show that the reaction primarily involves the initial abstraction of a hydrogen atom from the carbon atom adjacent to the nitrogen, leading to products such as N-acylamides and primary amides. rsc.org This suggests that for N-isopentyl-aniline, the methylene (B1212753) group of the isopentyl chain adjacent to the nitrogen atom would be a likely site for initial radical attack during autoxidation.

Halogenation Chemistry

Halogenation introduces one or more halogen atoms into a compound, a fundamental transformation in organic synthesis. wikipedia.org For electron-rich aromatic compounds like anilines, electrophilic aromatic substitution is a common pathway for halogenation. However, the high reactivity of the aniline ring can lead to issues with regioselectivity and over-halogenation. nih.gov

A method for the highly regioselective halogenation of N,N-dialkylanilines has been developed that overcomes these challenges. nih.govnih.gov This strategy involves a temporary increase in the oxidation level of the aniline. The N,N-dialkylaniline is first oxidized to the corresponding N,N-dialkylaniline N-oxide. This intermediate is then treated with a thionyl halide (thionyl chloride or thionyl bromide) at low temperatures. nih.gov

This procedure demonstrates remarkable regioselectivity. Treatment of N,N-dimethylaniline N-oxides with thionyl bromide results exclusively in the corresponding 4-bromo-N,N-dimethylanilines. nih.gov In contrast, treatment with thionyl chloride predominantly yields the 2-chloro-N,N-dimethylanilines. nih.gov This method provides practical and convenient access to specific ortho-chloro and para-bromo aniline derivatives in good yields. nih.govnih.gov While developed for tertiary anilines, the principles of manipulating reactivity through N-oxidation could be relevant for transformations of secondary anilines like N-isopentyl-aniline.

| Reagent | Major Product | Selectivity | Conditions |

|---|---|---|---|

| Thionyl bromide (SOBr₂) | 4-bromo-N,N-dimethylaniline | Exclusive para-bromination | THF, -78 °C to rt |

| Thionyl chloride (SOCl₂) | 2-chloro-N,N-dimethylaniline | Predominantly ortho-chlorination (3.6–6.6:1 o/p) | THF, -78 °C to rt |

Cyclization and Rearrangement Reactions

The aza-Wittig rearrangement represents a significant class of reactions in organic synthesis. Specifically, the wangresearchgroup.orgthieme-connect.com-aza-Wittig rearrangement of N-alkyl N-allyl α-amino esters provides a pathway to N-alkyl C-allyl glycine (B1666218) esters. rsc.org This transformation is a sigmatropic rearrangement, analogous to the classic wangresearchgroup.orgthieme-connect.com-Wittig rearrangement of allyl ethers. youtube.com

The reaction requires the presence of a Lewis acid to proceed. rsc.org Treatment of N-allyl-N-aryl glycine methyl ester derivatives with reagents such as dibutylboron triflate ((n)Bu₂BOTf) and a base like diisopropylethylamine ((i)Pr₂NEt) can effect the aza-Wittig rearrangement to produce N-aryl allylglycine methyl ester derivatives in good yields. nih.gov The mechanism involves the coordination of the Lewis acid, which facilitates the formation of an ylide intermediate, followed by a concerted wangresearchgroup.orgthieme-connect.com-sigmatropic shift.

| Aryl Group Substituent | Yield | Diastereomeric Ratio (dr) |

|---|---|---|

| H | 79% | 1.5:1 |

| p-Br | 75% | 1.5:1 |

| p-OMe | 85% | 1.5:1 |

| p-CF₃ | 60% | 1.5:1 |

| o-Br | 71% | 4:1 |

Functionalization of Nanomaterials with Aniline Derivatives

Aniline and its derivatives are pivotal in the chemical functionalization of nanomaterials, such as multi-walled carbon nanotubes (MWCNTs) and graphene. up.ptsemanticscholar.org This surface modification is crucial for overcoming the inherent insolubility and chemical inertness of these materials, thereby enabling their application in various fields. up.pt A primary method for this functionalization involves the use of aniline derivatives to generate highly reactive diazonium species in situ. up.ptup.pt

The functionalization of nanomaterials like graphene and carbon nanotubes with aniline derivatives via diazonium chemistry proceeds through a radical chain mechanism. wangresearchgroup.orgup.pt The process is initiated by a single electron transfer (SET) from the nanomaterial (e.g., graphene) to the diazonium cation, which is generated in situ from the aniline precursor. researchgate.netnih.gov

This electron transfer results in the rapid decomposition of the diazonium salt, releasing a molecule of nitrogen (N₂) and forming a highly reactive aryl radical. wangresearchgroup.orgresearchgate.net This aryl radical then attacks the surface of the nanomaterial, forming a stable, covalent C-C bond. wangresearchgroup.orgnih.gov This bonding event changes the hybridization of the targeted carbon atom on the nanomaterial's lattice from sp² to sp³. wangresearchgroup.org The reactive nature of the aryl radicals can sometimes lead to the formation of multiple layers on the material's surface. rsc.org This radical-based mechanism allows for robust and permanent modification of the nanomaterial's electronic and physical properties. rsc.org

Diazo species, specifically aryl diazonium salts, are the key intermediates in this functionalization strategy. cedia.edu.ecnih.gov They are typically prepared from a corresponding aniline derivative (such as N-isopentyl-aniline or other p-substituted anilines) and a diazotizing agent like isopentyl nitrite (B80452) or sodium nitrite in an acidic medium. up.ptnih.gov

The diazonium group (N₂⁺) is an excellent leaving group, facilitating the formation of the aryl radical upon reduction. researchgate.net This versatility allows a wide array of functional groups—present as substituents on the aniline precursor—to be covalently grafted onto nanomaterial surfaces. up.pt Studies on the functionalization of MWCNTs with various p-substituted anilines in the presence of isopentyl nitrite have shown that a high degree of functionalization can be achieved. up.ptup.pt The extent of this functionalization can be quantified by techniques such as X-ray photoelectron spectroscopy (XPS), which measures the change in elemental composition on the nanotube surface. up.pt

| Aniline Substituent (R in R–Ph–NH₂) | Carbon (%) | Oxygen (%) | Nitrogen (%) | Other Element (%) |

|---|---|---|---|---|

| Pristine MWCNT | 99.0 | 1.0 | - | - |

| -F | 93.5 | 2.0 | 0.5 | 4.0 (F) |

| -Cl | 95.1 | 1.5 | 0.6 | 2.8 (Cl) |

| -NH₂ | 95.3 | 1.8 | 2.9 | - |

| -OH | 93.9 | 4.3 | 1.8 | - |

Structural Modifications and Derivatives of N Isopentyl Aniline

Synthesis of N-isopentyl-substituted Aniline (B41778) Derivatives

The synthesis of derivatives based on the N-isopentyl-aniline scaffold can be achieved through several established and modern synthetic methodologies. These methods either build upon the pre-formed N-isopentyl-aniline molecule or construct the substituted aniline ring system in a multi-component fashion.

A primary route involves the direct functionalization of N-isopentyl-aniline through electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. For instance, halogenation can be employed to introduce chloro or iodo substituents, which has been shown to modify the bioactivity of the resulting compounds. vulcanchem.com

Another significant approach is the construction of complex aniline derivatives using N-isopentyl-aniline as the primary amine component. A catalyst- and additive-free synthesis has been reported for producing 2-benzyl N-substituted anilines. beilstein-journals.orgnih.gov This method involves the reaction of primary amines, such as N-isopentyl-aniline, with (E)-2-arylidene-3-cyclohexenones, proceeding through an imine condensation–isoaromatization pathway to yield highly substituted aniline derivatives. beilstein-journals.orgnih.gov

Furthermore, N-isopentyl-aniline derivatives are key components in the synthesis of heterocyclic systems. For example, new tetracyclic quinobenzothiazine derivatives can be synthesized by reacting appropriately substituted aniline derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov This highlights the role of the aniline nitrogen as a nucleophile in ring-forming reactions. The synthesis of meta-hetarylanilines, which are valuable in medicinal and materials chemistry, has also been achieved through a one-pot, three-component reaction involving substituted 1,3-diketones and an amine. beilstein-journals.org

The table below summarizes key synthetic strategies for N-isopentyl-aniline derivatives.

Table 1: Synthetic Methodologies for N-isopentyl-Aniline Derivatives| Reaction Type | Reactants | Key Conditions | Product Class | Reference |

|---|---|---|---|---|

| Reductive Amination | Aniline, Isovaleraldehyde (B47997) | Reducing agent (e.g., NaBH₃CN) | N-isopentyl-aniline | vulcanchem.com |

| N-Alkylation | Aniline, Isopentyl bromide | Base (e.g., Triethylamine) | N-isopentyl-aniline | vulcanchem.com |

| Imine Condensation–Isoaromatization | N-isopentyl-aniline, (E)-2-arylidene-3-cyclohexenones | DME, 60 °C, catalyst-free | 2-benzyl-N-isopentyl-anilines | beilstein-journals.orgnih.gov |

| Heterocycle Formation | N-isopentyl-aniline derivatives, 5,12-(dimethyl)thioquinantrenediinium bis-chloride | Anhydrous pyridine | Tetracyclic quinobenzothiazines | nih.gov |

| Three-Component Benzannulation | N-isopentyl-aniline, Heterocycle-substituted 1,3-diketone, Enamine/Enol ether | Acetic acid, molecular sieves, 60 °C | meta-Hetaryl-N-isopentyl-anilines | beilstein-journals.org |

Exploration of Structure-Reactivity Relationships

The reactivity of N-isopentyl-aniline and its derivatives is fundamentally dictated by the electronic and steric properties of its constituent parts: the aniline core and the N-isopentyl substituent.

Electronic Effects: The nitrogen atom's lone pair of electrons delocalizes into the benzene ring, increasing the electron density at the ortho and para positions. This makes the aromatic ring highly activated towards electrophilic aromatic substitution. The isopentyl group, being an alkyl group, is electron-donating through induction (+I effect). This further enhances the nucleophilicity of both the nitrogen atom and the aromatic ring, making N-isopentyl-aniline generally more reactive than unsubstituted aniline.

Steric Effects: The branched isopentyl group introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the rate and outcome of reactions. For example, in reactions involving the nitrogen atom, such as acylation or further alkylation, the bulky substituent may slow the reaction rate compared to less hindered anilines like N-methylaniline. Similarly, the steric presence of the N-isopentyl group can influence the ortho/para ratio in electrophilic substitution reactions, potentially favoring substitution at the less hindered para position.

The interplay of these effects is crucial. For instance, while electronically the ring is highly activated, sterics may prevent the formation of certain bulky di-ortho-substituted products. This relationship allows for a degree of control over reaction selectivity. The modification of the aniline ring with electron-withdrawing or -donating groups can further tune the molecule's reactivity for specific synthetic applications. beilstein-journals.org

Table 2: Influence of Structural Features on Reactivity

| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| Aniline Core (NH-Ar) | Resonance donation from N lone pair | Moderate | Activates ring for electrophilic substitution; directs ortho/para |

| N-isopentyl Group | Inductive electron donation (+I) | High | Increases nucleophilicity of N and the ring; hinders reactions at N and ortho positions |

| Ring Substituents (e.g., Halogens) | Inductive withdrawal (-I), Resonance donation (+R) | Varies | Modulates ring activation and regioselectivity; can alter biological properties vulcanchem.com |

N-isopentyl-Aniline as a Synthetic Intermediate for Advanced Organic Compounds

Thanks to its favorable reactivity and functional handles, N-isopentyl-aniline is a valuable building block for constructing more complex and advanced organic molecules. Its derivatives are precursors in various fields, including medicinal chemistry, agrochemicals, and materials science. beilstein-journals.org

Heterocyclic Synthesis: A primary application of N-isopentyl-aniline is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and bioactive molecules. rsc.org For example, substituted anilines are reacted with ketones in the presence of catalysts to form quinoline (B57606) derivatives. researchgate.net As previously mentioned, N-isopentyl-aniline derivatives are also key intermediates in creating complex tetracyclic quinobenzothiazine systems and meta-substituted hetarylanilines, which are motifs found in several marketed drugs. nih.govbeilstein-journals.org

Pharmaceutical and Agrochemical Applications: The broader class of aniline derivatives serves as essential building blocks for numerous pharmaceutical compounds, with applications in treating cancer and cardiovascular disorders. beilstein-journals.org By incorporating the N-isopentyl-aniline moiety, medicinal chemists can modulate properties like lipophilicity, which influences a drug candidate's absorption and distribution. The substitution pattern on the aniline ring is a critical determinant of pharmacological activity. In agrochemicals, aniline derivatives are used as intermediates for herbicides and fungicides.

Dyes and Materials: Historically, aniline and its derivatives have been central to the dye industry. The chemical reactivity of N-isopentyl-aniline allows for its incorporation into a wide range of chromophores. In materials science, derivatives like 3,5-diarylanilines are considered meta-terphenyls, which are of significant interest for coordination chemistry and the development of novel materials. beilstein-journals.org

Table 3: Applications of N-isopentyl-Aniline as a Synthetic Intermediate

| Target Compound Class | Synthetic Application | Field of Use | Reference |

|---|---|---|---|

| Substituted Quinolines | Reaction with ketones | Medicinal Chemistry, Agrochemicals | researchgate.net |

| Quinobenzothiazines | Reaction with thioquinantrenediinium salts | Medicinal Chemistry, Materials Science | nih.gov |

| meta-Hetarylanilines | Three-component benzannulation | Medicinal Chemistry, Materials Science | beilstein-journals.org |

| Bioactive Molecules | Halogenation of the aromatic ring | Pharmaceuticals (e.g., Antimicrobials) | vulcanchem.com |

| Dyes and Pigments | Incorporation into chromophore systems | Dyes and Pigments Industry |

Catalytic Applications in Chemical Synthesis

Applications in N-Alkylation Reactions

The primary route to synthesizing N-isopentylaniline involves the N-alkylation of aniline (B41778) with alcohols or through reductive amination of aldehydes. Catalysis is crucial in these transformations, enabling efficient and selective C-N bond formation.

One notable application is the N-alkylation of aniline with isopentyl alcohol. A sustainable approach utilizes a well-defined, air-stable, phosphine-free palladium(II) complex as a catalyst. researchgate.netrsc.org This reaction proceeds via a hydrogen auto-transfer mechanism, where water is the only byproduct, aligning with the principles of green chemistry. researchgate.net

Another catalytic method for producing N-isopentylaniline is through the platinum-catalyzed deoxygenation of N-acyloxyamines. thieme-connect.comthieme-connect.com In a specific example, N-isopentylaniline was synthesized with an 81% yield using platinum(II) chloride as the catalyst and phenylsilane (B129415) as the reductant. thieme-connect.com This method demonstrates the versatility of platinum catalysis in forming N-alkylated amines under mild conditions. thieme-connect.com

The direct reductive amination of aldehydes with nitroarenes also yields N-substituted anilines. For instance, N-isopentylaniline can be synthesized from isovaleraldehyde (B47997) and nitrobenzene (B124822) using a gold-based catalyst. rsc.orglookchem.com

A historical method for the preparation of N-isopentylaniline involves the reaction of aniline with isopentyl alcohol in the presence of a Raney nickel catalyst, which resulted in a 49% yield. google.com

Table 1: Catalytic Synthesis of N-Isopentylaniline via N-Alkylation

| Reactants | Catalyst | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Aniline, Isopentyl alcohol | Palladium(II) complex | Hydrogen Auto-transfer | Not specified | researchgate.netrsc.org |

| N-acyloxyamine precursor | Platinum(II) chloride | Deoxygenation | 81% | thieme-connect.com |

| Aniline, Isopentyl alcohol | Raney nickel | Alkylation | 49% | google.com |

| Nitrobenzene, Isovaleraldehyde | Au/TiO2 | Reductive Amination | 85% | rsc.orglookchem.com |

Roles in C-H Activation and Functionalization

Currently, there is no available scientific literature detailing the roles of Aniline, N-isopentyl- in C-H activation and functionalization reactions, either as a catalyst, substrate, or directing group.

Heterogeneous and Homogeneous Catalysis

The synthesis of N-isopentylaniline has been accomplished using both heterogeneous and homogeneous catalytic systems, showcasing the diversity of applicable catalysts.

Heterogeneous Catalysis: Examples of heterogeneous catalysis in the synthesis of N-isopentylaniline include the use of Raney nickel and supported gold nanoparticles. rsc.orggoogle.com Raney nickel, a solid catalyst, was employed in the alkylation of aniline with isopentyl alcohol. google.com In a more contemporary example of green chemistry, a gold catalyst supported on titanium dioxide (Au/TiO2) was used for the direct reductive amination of isovaleraldehyde with nitrobenzene, producing N-isopentylaniline with high selectivity. rsc.orglookchem.com The solid nature of these catalysts facilitates their separation from the reaction mixture, which is a significant advantage in industrial processes.

Homogeneous Catalysis: Homogeneous catalysis is represented by the use of soluble metal complexes, such as the palladium(II) complex and platinum(II) chloride, for the synthesis of N-isopentylaniline. researchgate.netthieme-connect.com The palladium(II) complex was used in the N-alkylation of aniline, and its homogeneity was confirmed through a mercury drop test, which showed that the catalytic activity was maintained, indicating the catalyst operates in the solution phase. rsc.org Similarly, the platinum-catalyzed deoxygenation of N-acyloxyamines to yield N-isopentylaniline is another example of a reaction proceeding through a homogeneous catalytic cycle. thieme-connect.com

Table 2: Comparison of Catalytic Systems for N-Isopentylaniline Synthesis

| Catalyst Type | Catalyst | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Homogeneous | Palladium(II) complex | N-alkylation of aniline | Air-stable, phosphine-free | researchgate.netrsc.org |

| Homogeneous | Platinum(II) chloride | Deoxygenation of N-acyloxyamines | Mild conditions, no exogenous ligands | thieme-connect.com |

| Heterogeneous | Raney nickel | N-alkylation of aniline | Established method | google.com |

| Heterogeneous | Au/TiO2 | Reductive amination | Green chemistry, high selectivity | rsc.orglookchem.com |

Catalytic Mechanisms and Selectivity Control

The mechanisms governing the catalytic synthesis of N-isopentylaniline are dependent on the specific catalyst and reactants employed.

In the palladium(II)-catalyzed N-alkylation of aniline with isopentyl alcohol, the reaction proceeds via a hydrogen auto-transfer (or borrowing hydrogen) mechanism. researchgate.net This process typically involves the following steps:

The alcohol is dehydrogenated by the palladium catalyst to form the corresponding aldehyde (isovaleraldehyde) and a palladium-hydride species.

The aniline then condenses with the in-situ generated aldehyde to form an imine intermediate with the elimination of water.

The palladium-hydride species then reduces the imine to the final product, N-isopentylaniline, and the catalyst is regenerated.

This mechanism is highly atom-economical as it avoids the need for external reducing agents and produces water as the sole byproduct. researchgate.net

For the platinum-catalyzed deoxygenation of N-acyloxyamines, a plausible mechanism involves the oxidative addition of the N-O bond to the platinum center, followed by a series of steps leading to the formation of the N-alkylated product. thieme-connect.com

In the case of the direct reductive amination using the Au/TiO2 catalyst, the reaction likely involves the reduction of the nitro group to an amino group, followed by condensation with the aldehyde to form an imine, which is then subsequently reduced on the catalyst surface. rsc.org The selectivity of this reaction towards the desired N-isopentylaniline is high. rsc.orglookchem.com

Selectivity in these reactions is a key aspect. For instance, in the N-alkylation of aniline, controlling the degree of alkylation to favor the mono-alkylated product (N-isopentylaniline) over the di-alkylated product is crucial. The choice of catalyst, reaction conditions (such as temperature and pressure), and the ratio of reactants can all influence the selectivity of the reaction.

Advanced Analytical Methodologies for N Isopentyl Aniline Research

Chromatographic Separation and Characterization

Chromatography is fundamental to the analysis of N-isopentyl-aniline, enabling its separation from reactants, byproducts, and complex mixtures. Both gas and liquid chromatography are routinely utilized, with the choice of method depending on the specific analytical goal.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like N-isopentyl-aniline. thermofisher.com The separation is based on the compound's partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column. sigmaaldrich.com For aniline (B41778) derivatives, columns with non-polar or semi-polar stationary phases, such as those based on polysiloxanes (e.g., Equity-5, OV-17), are commonly employed. sigmaaldrich.comresearchgate.net

Detection is often achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which provides enhanced selectivity for nitrogen-containing compounds like N-isopentyl-aniline. epa.gov

The retention behavior of a compound in GC is a characteristic feature. The Kovats retention index (I) is a standardized measure used to convert retention times into system-independent values, facilitating inter-laboratory comparisons. wikipedia.org This index relates the retention time of the analyte to those of n-alkanes eluting before and after it. nist.gov The retention index of N-isopentyl-aniline is influenced by its boiling point and its specific interactions with the stationary phase, which are dictated by the polarity of both the analyte and the column.

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Column Type | Equity-5 (5% Phenyl Methylpolysiloxane) | Provides good separation for aromatic amines based on boiling point and polarity. sigmaaldrich.com |

| Column Dimensions | 30 m × 0.25 mm I.D., 0.25 μm film thickness | Standard dimensions for high-resolution capillary GC. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying the analyte through the column. sigmaaldrich.com |

| Temperature Program | Initial temp 50°C, ramp 10°C/min to 200°C | Allows for the separation of compounds with a range of boiling points. sigmaaldrich.com |

| Detector | FID or NPD | FID for general detection; NPD for selective detection of nitrogen compounds. sigmaaldrich.comepa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. thermofisher.com For N-isopentyl-aniline and its analogues, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. sielc.com In this technique, the stationary phase is non-polar (e.g., C8 or C18 alkyl-silica), and the mobile phase is a polar solvent mixture.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The non-polar isopentyl group of N-isopentyl-aniline results in a significant interaction with the C18 stationary phase, leading to its retention. The composition of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, is adjusted to control the elution time. sielc.comsielc.com Acidic modifiers like phosphoric acid or formic acid are often added to the mobile phase to ensure the amine is in a consistent protonation state, which improves peak shape and reproducibility. sielc.comsielc.com Detection is commonly performed using a UV or photodiode array (PDA) detector, as the benzene (B151609) ring in the molecule absorbs UV light. researchgate.net

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Column Type | Reversed-Phase C18 or C8 | Non-polar stationary phase separates compounds based on hydrophobicity. researchgate.net |

| Column Dimensions | 150 mm × 4.6 mm I.D., 5 μm particle size | Standard analytical column dimensions for good efficiency and resolution. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar mobile phase; composition is varied to elute compounds with different polarities. sielc.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. researchgate.net |

| Detector | UV/PDA Detector (e.g., at 254 nm) | The aromatic ring provides strong UV absorbance for sensitive detection. researchgate.net |

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of N-isopentyl-aniline, serving as a primary tool for its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of N-isopentyl-aniline, distinct signals are expected for the protons on the aromatic ring and the isopentyl side chain. The aromatic protons typically appear as multiplets in the range of 6.6–7.2 ppm. The single proton on the nitrogen atom (N-H) usually presents as a broad singlet. The protons of the isopentyl group are observed in the upfield region (0.9–3.1 ppm), with characteristic chemical shifts and splitting patterns that confirm the connectivity of the alkyl chain.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The six carbons of the aromatic ring resonate in the 112–148 ppm region. The chemical shifts of the five carbons in the isopentyl group appear in the upfield region, consistent with aliphatic carbons. The carbon atom attached directly to the nitrogen (C1') shows a characteristic shift around 42 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho-H) | ~6.6 | d (doublet) | 2H |

| Aromatic (meta-H) | ~7.1 | t (triplet) | 2H |

| Aromatic (para-H) | ~6.7 | t (triplet) | 1H |

| N-H | ~3.6 | br s (broad singlet) | 1H |

| N-CH₂ (C1') | ~3.1 | t (triplet) | 2H |

| -CH₂- (C2') | ~1.6 | q (quartet) | 2H |

| -CH- (C3') | ~1.7 | m (multiplet) | 1H |

| -CH₃ (C4') | ~0.9 | d (doublet) | 6H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-N) | ~148 |

| Aromatic (ortho-C) | ~112 |

| Aromatic (meta-C) | ~129 |

| Aromatic (para-C) | ~117 |

| N-CH₂ (C1') | ~42 |

| -CH₂- (C2') | ~38 |

| -CH- (C3') | ~26 |

| -CH₃ (C4') | ~22 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-isopentyl-aniline displays several characteristic absorption bands. nist.gov A notable peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. vulcanchem.com The region just below 3000 cm⁻¹ shows peaks from the C-H stretching of the isopentyl group, while aromatic C-H stretches appear above 3000 cm⁻¹. Other key absorptions include the C=C stretching of the aromatic ring near 1600 cm⁻¹ and the C-N stretching vibration, which is typically found in the 1250–1335 cm⁻¹ range for aromatic amines. vulcanchem.comwikieducator.org

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3400 | N-H Stretch | Characteristic of a secondary amine. vulcanchem.com |

| 3000-3100 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |

| 2850-2960 | Aliphatic C-H Stretch | Corresponds to the isopentyl side chain. |

| ~1600 | C=C Aromatic Ring Stretch | A strong band typical for aromatic compounds. vulcanchem.com |

| ~1250 | C-N Stretch | Indicates the bond between the nitrogen and the aromatic ring. vulcanchem.com |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For N-isopentyl-aniline (C₁₁H₁₇N), the molecular weight is 163.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. The fragmentation of N-alkylanilines is often dominated by alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For N-isopentyl-aniline, the most likely fragmentation pathway is the loss of a butyl radical (•C₄H₉), resulting in a highly stable, resonance-delocalized fragment ion at m/z 106. This [M-57]⁺ ion is frequently the base peak in the spectrum of N-alkylanilines. Other fragments, such as those corresponding to the isopentyl cation (m/z 71) or the anilinium ion (m/z 93), may also be observed.

| m/z | Ion Fragment | Formation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage: Loss of •C₄H₉ from M⁺ |

| 93 | [C₆H₇N]⁺ | Anilinium ion |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable analytical technique for characterizing aromatic compounds like N-isopentyl-aniline. This method provides insights into the electronic transitions within the molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light and the intensity of that absorption are unique to its electronic structure.

For N-isopentyl-aniline, the UV-Vis spectrum is expected to be dominated by the electronic transitions associated with the aniline moiety. The parent aniline molecule exhibits characteristic absorption bands that arise from π to π* transitions within the benzene ring. The presence of the lone pair of electrons on the nitrogen atom of the amino group, which can conjugate with the π-electron system of the benzene ring, significantly influences these transitions.

Typically, aniline in a non-polar solvent shows two main absorption bands. The more intense band, often referred to as the K-band, appears at shorter wavelengths, generally between 220-250 nm. A lower intensity band, known as the B-band, is observed at longer wavelengths, typically in the 250-290 nm range. The substitution of an isopentyl group on the nitrogen atom is not expected to dramatically alter the fundamental electronic transitions of the aniline chromophore. However, alkyl substitution on the nitrogen can cause a slight red shift (bathochromic shift) of the absorption maxima and potentially an increase in the molar absorptivity (hyperchromic effect) due to the electron-donating nature of the alkyl group.

The solvent in which the spectrum is recorded can have a pronounced effect on the absorption characteristics. In polar solvents, hydrogen bonding interactions with the amino group can influence the energy of the electronic states. Furthermore, in acidic solutions, the protonation of the nitrogen atom to form the anilinium ion would lead to a significant blue shift (hypsochromic shift) of the absorption bands. This is because the lone pair of electrons on the nitrogen is no longer available for conjugation with the benzene ring, making the electronic structure more similar to that of benzene itself.

| Transition Type | Expected λmax (nm) | Description |

|---|---|---|

| π → π* (K-band) | ~230-250 | High-intensity absorption related to the conjugated π system of the benzene ring. |

| π → π* (B-band) | ~280-300 | Lower intensity absorption, also arising from the aromatic system. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within a material. europa.eu This technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. europa.eu The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment. ich.org

For the analysis of N-isopentyl-aniline, XPS can be a powerful tool for confirming the presence of nitrogen and carbon in their expected chemical states. The high-resolution spectrum of the N 1s core level is particularly informative. In N-isopentyl-aniline, the nitrogen atom is present as a secondary amine. The binding energy of the N 1s electron in this amine environment is expected to fall within a characteristic range.

While specific experimental XPS data for N-isopentyl-aniline is not widely published, data from related aniline derivatives and polymers can provide a strong basis for interpretation. gsconlinepress.comresearchgate.netresolvemass.ca The N 1s spectrum of N-isopentyl-aniline would be expected to show a primary peak corresponding to the amine nitrogen (-NH-). The precise binding energy can be influenced by the local chemical environment, including intermolecular interactions.

In studies of more complex systems involving aniline derivatives, such as polyaniline, XPS has been instrumental in distinguishing between different nitrogen species, including amine (-NH-), imine (=N-), and protonated amine (-NH2+) or imine (=NH+) forms. researchgate.netresolvemass.ca This is achieved through the deconvolution of the N 1s spectral envelope into its constituent peaks, each corresponding to a different chemical state of nitrogen.

The expected binding energies for the key elements in N-isopentyl-aniline are summarized in the table below. It is important to note that these are approximate values and can vary slightly depending on the specific instrument and sample conditions.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State |

|---|---|---|---|

| Nitrogen | N 1s | ~399.0 - 400.0 | Amine (-NH-) |

| Carbon | C 1s | ~284.5 - 285.5 | C-C, C-H (aliphatic and aromatic) |

| Carbon | C 1s | ~285.5 - 286.5 | C-N |

General Principles of Analytical Method Development and Validation

The development and validation of analytical methods are critical components of research and quality control, ensuring that the data generated is accurate, reliable, and reproducible. rroij.comscispace.com This is particularly important in the pharmaceutical and chemical industries, where precise and consistent measurements are essential. rroij.com The process follows a structured approach, often guided by regulatory bodies such as the International Council for Harmonisation (ICH). europa.euamsbiopharma.com

Analytical Method Development

The primary goal of analytical method development is to create a procedure that can accurately and reliably quantify or identify a specific analyte, in this case, N-isopentyl-aniline, within a given sample matrix. resolvemass.calabmanager.com The development process is systematic and involves several key stages:

Define the Analytical Target Profile (ATP): This initial step involves defining the intended purpose of the method, such as for quantification, impurity profiling, or identification. amsbiopharma.comlabmanager.com The required performance characteristics, including accuracy, precision, and sensitivity, are also established. labmanager.com

Literature Review and Analyte Characterization: A thorough review of existing literature on the analyte and similar compounds is conducted. pharmaguideline.com The physicochemical properties of N-isopentyl-aniline, such as its solubility, pKa, and spectral properties, are considered to inform the choice of analytical technique. pharmaguideline.com

Selection of Analytical Technique: Based on the ATP and the analyte's properties, a suitable analytical technique is chosen. For N-isopentyl-aniline, this could include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Gas Chromatography (GC) if the compound is sufficiently volatile, or spectroscopic methods like UV-Vis for concentration determination. gsconlinepress.comsigmaaldrich.com

Method Optimization: This is an iterative process where the experimental conditions are systematically varied to achieve the desired performance. sigmaaldrich.com For an HPLC method, this would involve optimizing the mobile phase composition, column type, flow rate, and detector settings to achieve good resolution, peak shape, and sensitivity. sigmaaldrich.com

System Suitability Testing: Before validation, system suitability tests are performed to ensure that the analytical system is performing correctly on a given day. scispace.com This typically involves parameters like peak resolution, tailing factor, and repeatability of replicate injections. scispace.com

Analytical Method Validation

Once a method has been developed and optimized, it must be validated to demonstrate that it is fit for its intended purpose. rroij.comsysrevpharm.org Validation is a formal and documented process that confirms the method's performance characteristics. researchgate.net According to ICH guidelines, the following are key validation parameters: amsbiopharma.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gsconlinepress.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sysrevpharm.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. sysrevpharm.org

Accuracy: The closeness of the test results obtained by the method to the true value. sysrevpharm.org It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. sysrevpharm.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. sysrevpharm.org

Theoretical and Computational Chemistry Studies of N Isopentyl Aniline

Quantum Chemical Investigations (e.g., Gibbs Free Energy)

Quantum chemical investigations employ the principles of quantum mechanics to calculate the electronic structure and properties of molecules. A key thermodynamic property that can be calculated is the Gibbs free energy (G), which is crucial for predicting the spontaneity and equilibrium position of chemical reactions. The calculation of Gibbs free energy for a molecule like N-isopentyl-aniline would involve determining its electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy at a specified temperature and pressure. scielo.br

For instance, studies on other aniline (B41778) derivatives have utilized advanced computational methods like the G4 composite method to calculate reaction Gibbs free energies for processes such as one-electron abstraction, which is a key step in their oxidation. researchgate.net Such calculations provide a quantitative measure of the thermodynamic stability of the molecule and its corresponding cation radical. researchgate.net A theoretical investigation into the Gibbs free energy of N-isopentyl-aniline would allow for the prediction of its relative stability and reactivity in various chemical environments.

Despite the power of these methods, a detailed search of scientific databases did not yield any specific studies that report the calculated Gibbs free energy or other quantum chemical properties for N-isopentyl-aniline.

Computational Modeling of Chromatographic Parameters

Computational modeling, particularly through Quantitative Structure-Retention Relationship (QSRR) models, is a powerful approach for predicting the chromatographic behavior of chemical compounds. uliege.be This methodology establishes a mathematical relationship between the molecular descriptors (structural and physicochemical properties) of a compound and its retention time in a chromatographic system, such as Reversed-Phase Liquid Chromatography (RPLC). uliege.be

For N-isopentyl-aniline, a QSRR model could be developed by:

Calculating a variety of molecular descriptors, such as size, shape, hydrophobicity (e.g., logP), and electronic properties using computational chemistry software.

Correlating these descriptors with experimentally measured retention times under specific chromatographic conditions (e.g., different mobile phase compositions and pH).

Using statistical methods like Multiple Linear Regression, Support Vector Machines, or machine learning algorithms to build a predictive model. uliege.be

Such a model would be invaluable for analytical method development, allowing for the prediction of its elution behavior without the need for extensive experimentation. However, no specific QSRR studies or computationally modeled chromatographic parameters for N-isopentyl-aniline were found in the reviewed literature.

Mechanistic Insights from Computational Approaches

Computational chemistry provides a virtual laboratory to investigate the detailed mechanisms of chemical reactions at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. researchgate.netelsevierpure.com For reactions involving N-isopentyl-aniline, computational approaches could elucidate:

Reaction Pathways: Determining the most favorable sequence of elementary steps for a given transformation.

Transition State Structures: Characterizing the high-energy structures that connect reactants to products, which is key to understanding reaction kinetics.

Role of Catalysts: Modeling how a catalyst interacts with N-isopentyl-aniline to lower the activation energy of a reaction.

For example, computational studies on other aniline derivatives have provided mechanistic insights into reactions such as C-H/N-H oxidative annulation and nitrene-mediated N-N coupling. researchgate.netelsevierpure.com These studies often use Density Functional Theory (DFT) to calculate the energies of reactants, intermediates, and transition states, thereby clarifying the reaction mechanism. elsevierpure.com

A dedicated computational study on N-isopentyl-aniline would offer similar mechanistic clarity for its synthesis or subsequent reactions. Nevertheless, a review of the available scientific literature did not uncover any computational studies focused on the reaction mechanisms of N-isopentyl-aniline.

Broader Research Applications in Chemical Sciences

Applications in Materials Science

The functional properties of N-isopentylaniline lend themselves to applications in the development of advanced materials, particularly in the functionalization of nanomaterials and as a precursor for novel organic materials.

The covalent functionalization of carbon nanotubes (CNTs) is a crucial step to improve their solubility and processability, which are often hindered by strong van der Waals interactions that cause them to aggregate. up.ptbeilstein-journals.org One effective method for functionalizing CNTs is through the use of diazonium chemistry.

In a relevant study, multi-walled carbon nanotubes (MWCNTs) were functionalized using a variety of p-substituted anilines. up.pt The process involved the in situ generation of diazonium species using isopentyl nitrite (B80452). up.ptfao.org This reaction proceeds via a radical chain mechanism, leading to the covalent attachment of aryl groups to the surface of the CNTs. up.pt The extent of functionalization was found to be significant and largely independent of the specific substituent on the aniline (B41778). up.ptfao.org

While this research did not use N-isopentylaniline directly as the starting aniline derivative, the use of isopentyl nitrite as the diazotizing agent highlights the role of the isopentyl moiety in facilitating this type of chemical transformation for nanomaterial functionalization. The presence of the N-isopentyl group in the aniline molecule itself could offer an alternative route for modifying CNT surfaces, potentially influencing the properties of the resulting hybrid material.

Advanced organic functional materials, such as organic semiconductors, are at the forefront of research in electronics due to their potential for use in flexible and low-cost devices. jhu.edu These materials often consist of π-conjugated systems that facilitate charge transport. sigmaaldrich.com N-type organic semiconductors, which transport electrons, are a critical component of many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.comnih.gov

The development of new n-type organic semiconducting polymers is an active area of research. nih.gov The design of these materials often involves the incorporation of electron-withdrawing groups or heteroatoms into a π-conjugated backbone to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitate electron injection and transport. sigmaaldrich.com

While there are no specific reports detailing the use of N-isopentylaniline as a direct precursor for advanced organic functional materials, its molecular structure suggests potential applications. The aniline moiety can be a building block for conjugated polymers, and the N-isopentyl group could be used to tune the material's solubility and morphology, which are critical factors for device performance. science.gov The aliphatic side chain could enhance solubility in organic solvents, facilitating solution-based processing of the final material.

Environmental Chemical Transformations of Aniline Derivatives

The fate of aniline and its derivatives in the environment is of significant interest due to their widespread industrial use and potential toxicity. Research into their transformation pathways, both biotic and abiotic, is crucial for understanding their environmental impact.

The microbial degradation of aniline and its substituted derivatives has been the subject of numerous studies. researchgate.netnih.govnih.gov Bacteria capable of utilizing aniline as a sole source of carbon and nitrogen have been isolated from various environments. nih.gov The primary aerobic degradation pathway for aniline typically involves an initial oxidative deamination to form catechol. nih.gov This reaction is often catalyzed by multicomponent enzymes like aniline dioxygenase. researchgate.net The resulting catechol is then further metabolized via ring-cleavage pathways. researchgate.net

For N-substituted anilines, such as N-alkylanilines, a key initial step in their microbial degradation is N-dealkylation, which is the enzymatic cleavage of the N-alkyl group. mdpi.com This process is often catalyzed by enzymes such as cytochrome P450 monooxygenases. mdpi.com Following dealkylation, the resulting aniline molecule can then enter the established degradation pathway.

While specific studies on the microbial degradation of N-isopentylaniline are not prevalent, a probable pathway can be inferred. It would likely begin with the enzymatic removal of the isopentyl group to yield aniline, which would then be hydroxylated to catechol and subsequently undergo ring fission. The enzymes involved in the degradation of other aromatic compounds, such as laccases and peroxidases, could also play a role in the transformation of N-isopentylaniline. nih.govresearchgate.netnih.govsemanticscholar.orgmdpi.com

Table 1: Potential Microbial Degradation Pathway of N-Isopentylaniline

| Step | Transformation | Intermediate Product |

| 1 | N-Dealkylation | Aniline |

| 2 | Oxidative Deamination | Catechol |

| 3 | Ring Cleavage | Aliphatic acids |

This table is based on established pathways for related compounds and represents a likely, though not experimentally confirmed, route for N-isopentylaniline.

Aniline derivatives can undergo abiotic transformations in the environment through processes such as oxidation and photolysis. nih.govnih.gov Compound-specific isotope analysis (CSIA) is a powerful tool for elucidating the mechanisms of these transformations by measuring the fractionation of stable isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N). nih.govnih.gov

Studies on the oxidation of substituted anilines by manganese oxide (MnO₂), a common mineral in soils and sediments, have shown that the reaction is associated with nitrogen isotope fractionation. nih.gov The magnitude and direction (normal or inverse) of this fractionation depend on the reaction mechanism and the pH of the system. nih.gov For example, at neutral to alkaline pH, a one-electron oxidation often leads to inverse nitrogen kinetic isotope effects (KIEs), where the molecule with the heavier ¹⁵N isotope reacts faster. nih.gov

Similarly, the indirect photolysis of substituted anilines in the presence of photosensitizers also results in characteristic carbon and nitrogen isotope fractionation patterns. nih.gov These patterns can be used to distinguish between different abiotic degradation pathways in aquatic environments. nih.gov

While N-isopentylaniline has not been the specific subject of these isotope fractionation studies, the principles and trends observed for other substituted anilines are applicable. Such studies could provide detailed insights into the abiotic fate of N-isopentylaniline in the environment.

Table 2: Isotope Effects in Abiotic Transformations of Substituted Anilines

| Transformation Process | Isotope | Observed Effect | Mechanistic Implication |

| Oxidation by MnO₂ | Nitrogen (¹⁵N) | Inverse KIE | One-electron transfer mechanism |

| Indirect Photolysis | Nitrogen (¹⁵N) | Normal or Inverse KIE | Dependent on reaction pathway |

| Indirect Photolysis | Carbon (¹³C) | Negligible KIE | C-H bond cleavage is not rate-limiting |

This table summarizes general findings from studies on various substituted anilines and is relevant for predicting the behavior of N-isopentylaniline.

Role in the Chemistry of Dyes and Pigments

Aniline and its derivatives are foundational to the synthetic dye industry. britannica.com They serve as key precursors for a vast array of colorants, most notably azo dyes. britannica.comunb.ca

The synthesis of azo dyes involves a two-step process: diazotization followed by coupling. unb.ca In the first step, a primary aromatic amine is treated with nitrous acid to form a diazonium salt. britannica.com In the second step, the diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. britannica.com

As a secondary amine, N-isopentylaniline cannot be diazotized itself. However, it can act as a coupling component. The diazonium ion would attack the para-position of the N-isopentylaniline ring to form an azo compound. The presence of the N-isopentyl group would be expected to influence the properties of the resulting dye, such as its color, solubility, and fastness. The bulky alkyl group could increase the dye's solubility in nonpolar solvents and potentially shift its absorption spectrum, leading to a different color compared to dyes made from simpler anilines.

While there is no evidence to suggest that N-isopentylaniline is widely used in the commercial production of dyes, its chemical properties make it a viable candidate for the synthesis of novel azo dyes with potentially interesting characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.